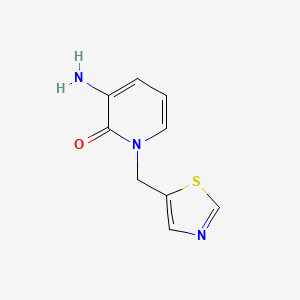
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both a thiazole and a dihydropyridinone moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the thiazole ring, a sulfur-containing five-membered ring, and the dihydropyridinone structure, a six-membered ring with nitrogen, makes this compound a versatile scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one typically involves the formation of the thiazole ring followed by the construction of the dihydropyridinone moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. Subsequent reactions with suitable reagents can introduce the amino group and the dihydropyridinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed, and reaction conditions may be fine-tuned to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the thiazole ring or the dihydropyridinone moiety, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or dihydropyridinone rings.
科学的研究の応用
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The dihydropyridinone moiety may interact with cellular receptors, modulating signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring structure.
Dihydropyridinone Derivatives: Compounds such as 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid share the dihydropyridinone moiety.
Uniqueness
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one is unique due to the combination of the thiazole and dihydropyridinone rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C9H9N3OS |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
3-amino-1-(1,3-thiazol-5-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C9H9N3OS/c10-8-2-1-3-12(9(8)13)5-7-4-11-6-14-7/h1-4,6H,5,10H2 |
InChIキー |
OQHXDNLVZIRYDX-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)C(=C1)N)CC2=CN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



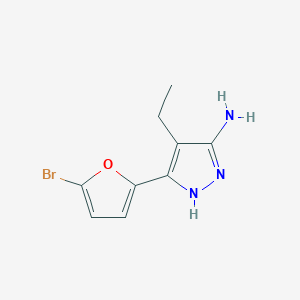
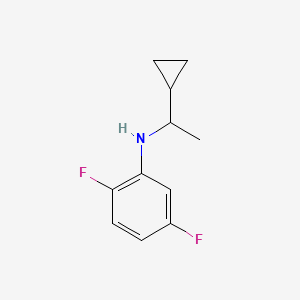
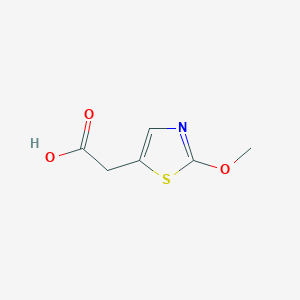
![2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13314377.png)
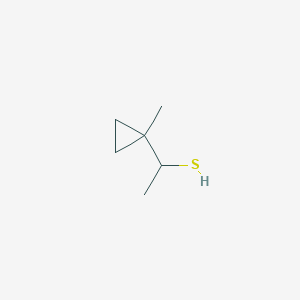
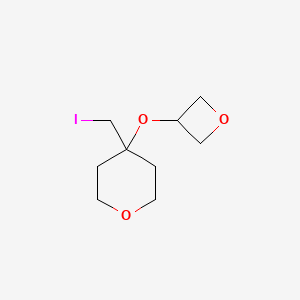
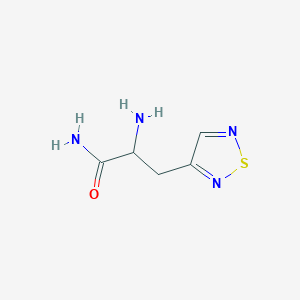
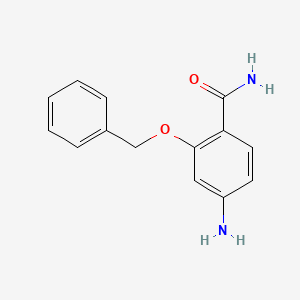
![2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B13314411.png)

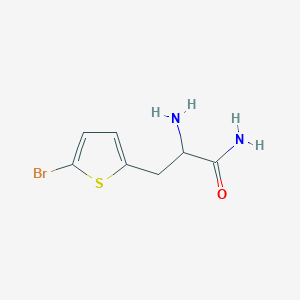
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B13314442.png)
![1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13314445.png)
